molecular formula C12H10BrNO3S B13516394 3-Bromo-4-phenoxybenzenesulfonamide

3-Bromo-4-phenoxybenzenesulfonamide

Cat. No.: B13516394
M. Wt: 328.18 g/mol
InChI Key: CDQCZZPHKFDTOQ-UHFFFAOYSA-N
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Description

3-Bromo-4-phenoxybenzenesulfonamide is a brominated aromatic sulfonamide derivative characterized by a phenoxy substituent at the 4-position and a sulfonamide group attached to the benzene ring. Key features include:

  • Bromine: A halogen atom at the 3-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions.
  • Phenoxy group: A bulky, lipophilic substituent that enhances membrane permeability but may reduce aqueous solubility.
  • Sulfonamide: A polar functional group capable of hydrogen bonding, often associated with bioactivity in pharmaceuticals .

Properties

Molecular Formula

C12H10BrNO3S

Molecular Weight

328.18 g/mol

IUPAC Name

3-bromo-4-phenoxybenzenesulfonamide

InChI

InChI=1S/C12H10BrNO3S/c13-11-8-10(18(14,15)16)6-7-12(11)17-9-4-2-1-3-5-9/h1-8H,(H2,14,15,16)

InChI Key

CDQCZZPHKFDTOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-phenoxybenzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromo-4-phenoxybenzenesulfonyl chloride with an amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of 3-Bromo-4-phenoxybenzenesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-phenoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Bromo-4-phenoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Its potential antibacterial and antitumor properties are explored for developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group mimics the structure of natural substrates, allowing the compound to act as a competitive inhibitor .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Bromo-4-phenoxybenzenesulfonamide with structurally related brominated sulfonamides and derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Features Applications/Reactivity References
3-Bromo-4-phenoxybenzenesulfonamide Bromo, Phenoxy, Sulfonamide ~326.18 Lipophilic, hydrogen-bond donor/acceptor Pharmaceutical intermediates -
4-Bromo-3-(hydroxymethyl)benzenesulfonamide Bromo, Hydroxymethyl, Sulfonamide 266.11 Polar, reactive hydroxymethyl group Organic synthesis, drug discovery
3-Bromo-4-(methylsulfonyl)benzoic acid Bromo, Methylsulfonyl, Carboxy 279.10 Acidic, electron-withdrawing groups Agrochemicals, material science
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid Bromo, Sulfonamide, Phenylacetic acid 414.23 Chiral center, hydrogen-bonding capacity Ligand in metal complexes
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide Bromo, Methoxy, Amino, Chloro, Sulfonamide 391.67 Multifunctional, bioactive potential Pharmacological research

Physicochemical Properties

  • Lipophilicity: The phenoxy group in 3-Bromo-4-phenoxybenzenesulfonamide increases lipophilicity compared to analogs with polar groups like hydroxymethyl or carboxy . This may enhance blood-brain barrier penetration but reduce solubility in aqueous media.
  • Hydrogen Bonding: Sulfonamide groups in all listed compounds act as hydrogen-bond donors/acceptors, influencing crystal packing (as seen in hydrogen-bonding patterns in ) and binding to biological targets .
  • Reactivity : Bromine facilitates halogen-specific reactions (e.g., cross-coupling), while substituents like hydroxymethyl or methylsulfonyl dictate further functionalization pathways.

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